molecular formula C19H22BrN3O2S B2767547 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2320177-78-2

3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2767547
CAS No.: 2320177-78-2
M. Wt: 436.37
InChI Key: AYKKSODDINBKEH-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound with the molecular formula C19H22BrN3O2S This compound is notable for its unique structure, which includes a brominated thiophene ring and a tetrahydrocinnolinyl group linked through a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

    Bromination of Thiophene: The initial step involves the bromination of thiophene to obtain 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Tetrahydrocinnolinyl Group: The tetrahydrocinnolinyl group is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Linking via Piperidine: The final step involves linking the brominated thiophene and the tetrahydrocinnolinyl group through a piperidine moiety. This can be achieved using a coupling reaction, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organolithium reagents in dry tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable in drug discovery and development.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to the development of drugs with novel mechanisms of action.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
  • (5-Iodothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
  • (5-Fluorothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone

Uniqueness

The uniqueness of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline lies in its brominated thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or interaction with biological targets is required.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c20-17-6-5-16(26-17)19(24)23-9-7-13(8-10-23)12-25-18-11-14-3-1-2-4-15(14)21-22-18/h5-6,11,13H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKKSODDINBKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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